molecular formula C16H20N4O B3000133 N-((5-cyclopropylpyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034228-64-1

N-((5-cyclopropylpyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B3000133
CAS No.: 2034228-64-1
M. Wt: 284.363
InChI Key: WWUIMIFVIUSYKZ-UHFFFAOYSA-N
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Description

N-((5-cyclopropylpyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a unique structure that combines a cyclopropylpyridine moiety with a trimethylpyrazole carboxamide, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Cyclopropylpyridine Intermediate: This step involves the cyclization of a suitable precursor to form the cyclopropylpyridine ring.

    Attachment of the Pyrazole Moiety: The cyclopropylpyridine intermediate is then reacted with a pyrazole derivative under specific conditions to form the desired compound.

Common reagents used in these reactions include organometallic catalysts and various solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-((5-cyclopropylpyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

N-((5-cyclopropylpyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((5-cyclopropylpyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

N-((5-cyclopropylpyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of a cyclopropylpyridine moiety with a trimethylpyrazole carboxamide. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-10-15(11(2)20(3)19-10)16(21)18-8-12-6-14(9-17-7-12)13-4-5-13/h6-7,9,13H,4-5,8H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUIMIFVIUSYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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